Tin(II) sulfide (SnS2) is a promising material for next-generation Lithium-ion batteries (LIBs) due to its high theoretical capacity, exceeding 600 mAh/g []. This translates to the potential for longer-lasting and more energy-dense batteries. However, SnS2 faces challenges such as low intrinsic conductivity, large volume changes during discharge/charge cycles, and low initial Coulombic efficiency (meaning a significant portion of lithium ions are not reversibly inserted/extracted) [].
Researchers are actively exploring strategies to overcome these limitations and improve the performance of SnS2 anodes in LIBs. One approach involves creating composites of SnS2 with carbonaceous materials like graphene or carbon nanotubes. These composites can improve the conductivity of the electrode, mitigate volume expansion during cycling, and enhance the overall stability of the anode [].
Tin(II) sulfide (SnS) is also being investigated as a potential alternative to traditional thin-film solar cell absorber materials like cadmium telluride (CdTe) and copper indium gallium selenide (CIGS). SnS offers several advantages, including:
Despite these promising features, SnS-based solar cells are still under development, with current power conversion efficiencies below 5% []. Further research is needed to address challenges like low open-circuit voltage and refine fabrication techniques to fully optimize the potential of SnS for photovoltaic applications.
Beyond energy storage and photovoltaics, SnS is also being explored for various other research avenues, including:
Tin(II) sulfide, with the chemical formula SnS, is a binary compound composed of tin and sulfur. It typically appears as a dark brown or black solid and has a layered structure akin to that of black phosphorus. This compound is insoluble in water but can dissolve in concentrated hydrochloric acid. Tin(II) sulfide exhibits polymorphism; it can exist in several forms, including the orthorhombic form and a cubic polymorph known as π-SnS
Several methods exist for synthesizing Tin(II) sulfide: Tin(II) sulfide has several promising applications: Studies investigating the interactions of Tin(II) sulfide with other compounds are essential for understanding its reactivity and potential applications. For instance, its behavior in acidic environments can lead to the formation of soluble complexes, which may influence its effectiveness as a catalyst or semiconductor material. Tin(II) sulfide shares similarities with several other compounds. Below is a comparison highlighting its uniqueness: Tin(II) sulfide stands out due to its non-toxic nature and abundance of constituent elements, making it an attractive alternative for sustainable technologies compared to other similar compounds like cadmium telluride or lead(II) sulfide. CVD enables precise control over SnS phase purity and crystallinity. By adjusting sulfur-to-tin precursor ratios, researchers selectively grow SnS (orthorhombic) or SnS2 (hexagonal). For instance, SnS growth occurs at low sulfur concentrations (200°C sulfur source temperature), while higher sulfur vapor pressures favor SnS2 formation. A dual-zone furnace setup with tin and sulfur precursors achieves lateral SnS crystals up to 500 µm via vapor-solid mechanisms. Substrate temperature (250–850°C) and carrier gas flow (Ar at 100 sccm) critically influence nucleation density and layer thickness. Table 1: CVD Parameters for SnS vs. SnS2 Growth Liquid-phase exfoliation (LPE) of bulk SnS (Herzenbergite) in N-methyl-2-pyrrolidone (NMP) produces ultrathin nanosheets. Prolonged sonication (24 h) followed by centrifugation yields bilayer SnS with thicknesses of 4.1 ± 0.24 nm. Raman spectroscopy confirms retained crystallinity, with Ag modes at 190 cm−1 and B1g modes at 220 cm−1. Atomic force microscopy (AFM) reveals lateral sizes up to 15 µm, while transmission electron microscopy (TEM) shows a buckled structure characteristic of α-SnS. Colloidal SnS nanosheets are synthesized via hot-injection methods using tin(II) acetate and sulfur-oleylamine complexes. Oleic acid and trioctylphosphine (TOP) ligands modulate morphology: Density functional theory (DFT) simulations reveal that hexamethyldisilazane (HMDS) reduces surface energy, promoting 2D growth by stabilizing Sn–S bonds. This method achieves photodetectors with responsivities of 1400 A/W and response times of 7 ms. Thermal evaporation of SnS powder at 10−5 Torr produces amorphous films, which crystallize into orthorhombic α-SnS upon annealing (200–350°C). Post-annealing in N2 at 400°C enhances carrier mobility to 35 cm2/V·s, while optical bandgaps tune from 1.3 eV (as-deposited) to 1.5 eV (annealed). Flexible SnS films on polyimide exhibit piezoelectric coefficients of 38 pm/V, enabling kirigami strain sensors. Solvothermal synthesis in ethylenediamine (En) at 180°C for 12 h produces dendritic SnS with fractal dimensions of 1.81. Anisotropy arises from preferential growth along the direction, guided by SnCl2·2H2O and thiourea precursors. X-ray diffraction (XRD) confirms single-phase α-SnS (JCPDS 39-0354), while TEM reveals dendrite arm spacings of 50–100 nm. Ultrasound-assisted synthesis in acetone with SnCl2 and thioacetamide yields SnS quantum dots (QDs) of 3.5–7 nm. Prolonged sonication (120 min) induces Ostwald ripening, forming nanorods (25–30 nm length). UV-Vis spectra show a direct bandgap of 2.7 eV for QDs, suitable for photocatalysis, while nanorods exhibit 1.5 eV gaps for photovoltaics. XPS confirms surface Sn(II) oxidation states, crucial for hole transport in solar cells. Table 2: Sonochemical Synthesis Parameters and Outcomes Tin(II) sulfide represents a compelling semiconductor material for next-generation photovoltaic applications due to its near-optimal direct bandgap of approximately 1.3 electron volts and high optical absorption coefficient exceeding 10⁴ per centimeter [1] [7]. The material's earth-abundant elemental composition and non-toxic nature position it as a sustainable alternative to conventional thin-film photovoltaic materials containing scarce or hazardous elements [3] [30]. Recent advances in tin(II) sulfide solar cell efficiency have demonstrated significant progress through interface engineering approaches. Researchers at Tohoku University achieved a record-high open-circuit voltage in tin(II) sulfide devices by employing molybdenum oxide interfaces that eliminate Fermi-level pinning effects [1]. This breakthrough resulted in improved charge carrier collection and reduced interface recombination losses, addressing a critical limitation in tin(II) sulfide photovoltaic performance. The highest reported efficiency for vapor-transport-deposited tin(II) sulfide absorber layers reached 4.225% when coupled with cadmium sulfide heterojunctions [5]. These devices exhibited remarkable long-term stability over two-year periods, attributed to enhanced interface quality achieved through controlled annealing processes at 300 degrees Celsius [5]. The optimization involved reducing interface defects during transparent electrode deposition and direct heterojunction annealing procedures. Advanced compositional engineering has emerged as a critical factor in tin(II) sulfide photovoltaic performance enhancement. Research conducted using sulfur plasma-assisted sputtering demonstrated that precise stoichiometric control significantly influences morphological and electrical properties [4] [47]. Stoichiometric tin(II) sulfide thin films with 1:1 ratios exhibited dense structures with high hole mobility, while non-stoichiometric compositions resulted in rough, porous morphologies with altered carrier densities [4]. Sulfur-rich compositions exceeding 50% sulfur content produced dramatic increases in carrier density, whereas sulfur-deficient compositions below 50% showed minimal carrier density variations [4] [47]. These findings highlight the critical importance of precise compositional control during thin-film deposition processes for achieving optimal photovoltaic performance. Heterojunction device architectures utilizing tin(II) sulfide absorber layers have achieved conversion efficiencies approaching theoretical predictions through systematic optimization of layer thicknesses and interface properties [6]. The theoretical maximum efficiency for tin(II) sulfide-based single junction devices has been calculated at 32%, with experimental devices reaching approximately 4-5% efficiency in current state-of-the-art implementations [6] [38]. Quantum efficiency analysis reveals significant short-circuit current losses primarily attributed to recombination processes within the absorber material [5]. Admittance spectroscopy studies indicate substantial defect densities exceeding 10¹⁷ per cubic centimeter, predominantly consisting of tin and sulfur vacancies in vapor-transport-deposited absorbers [5]. Minimizing these bulk and interface defect densities represents a key pathway toward achieving higher efficiency tin(II) sulfide photovoltaic devices exceeding 5% conversion efficiency [5]. Tin(II) sulfide demonstrates significant potential as a photocathode material for solar-driven hydrogen production through photoelectrochemical water splitting processes [9] [14]. The material's favorable bandgap positioning and suitable carrier concentrations in the range of 10¹⁷ to 10¹⁸ per cubic centimeter enable effective light absorption and charge separation for hydrogen evolution reactions [14]. Solution-phase deposition techniques using molecular inks have been developed to fabricate tin(II) sulfide photocathodes with controlled morphological and electronic properties [9] [10]. These molecular precursor solutions, prepared by dissolving tin(II) sulfide powder in ethylenediamine and 1,2-ethanedithiol solvent mixtures, enable large-scale deposition processes suitable for practical photoelectrochemical applications [10] [14]. Tin(II) sulfide/gallium oxide heterojunctions have been investigated to address the low open-circuit voltages typically observed in tin(II) sulfide-based photoelectrochemical devices [9] [10]. These heterojunction configurations aim to improve photovoltage generation through band alignment optimization and enhanced charge separation at the semiconductor interfaces. The photoelectrochemical performance of tin(II) sulfide systems has been significantly enhanced through heterostructure engineering with complementary semiconductor materials. Hierarchical tin(II) sulfide/zinc indium sulfide nanoheterostructures synthesized via in-situ hydrothermal methods demonstrated enhanced hydrogen evolution capabilities under natural solar illumination [12]. These marigold flower-like assemblies with intimate contact between two-dimensional nanopetals exhibited improved charge separation efficiency due to type I band alignment configurations [12]. The photocatalytic hydrogen generation performance of tin(II) sulfide-based systems has been systematically evaluated under controlled illumination conditions [12] [15]. Nickel-decorated tin disulfide nanosheets with varying nickel concentrations from 1 to 10 molar percent demonstrated optimal hydrogen production at 2.5 molar percent nickel loading, achieving 1429.2 micromoles per 0.1 gram over four hours with 2.32% apparent quantum efficiency [15]. The photoconductivity measurements revealed that 2.5 molar percent nickel-loaded tin disulfide exhibited conductivity approximately 20 times higher than pristine tin disulfide samples, correlating with enhanced hydrogen generation performance [15]. These improvements are attributed to nickel nanoparticles serving as co-catalysts that provide active sites for hydrogen evolution while facilitating charge separation processes [12]. Tin(II) sulfide has emerged as a high-capacity anode material for both lithium-ion and sodium-ion battery applications due to its substantial theoretical capacity and favorable electrochemical properties [16] [19]. The material operates through combined conversion and alloying mechanisms, enabling higher energy densities compared to conventional graphite anodes [21] [22]. The theoretical specific capacity of tin(II) sulfide in lithium-ion systems approaches values significantly exceeding conventional graphite anodes [16] [17]. Tin(II) sulfide/carbon composites have been developed to address inherent challenges including poor intrinsic conductivity, large volume transitions during cycling, and low initial Coulombic efficiency [16] [17] [18]. Encapsulation of tin(II) sulfide nanoparticles within sulfur-doped graphene bubble films has achieved exceptional electrochemical performance with initial Coulombic efficiency of 83.2%, representing the highest value among chemically synthesized tin(II) sulfide anodes [19]. These composite structures demonstrated unprecedented cycling stability with 1462 milliampere-hours per gram after 200 cycles at 0.1 amperes per gram and 1020 milliampere-hours per gram after 500 cycles at 1 ampere per gram [19]. The superior performance of encapsulated tin(II) sulfide anodes is attributed to the tightly wrapped multilayer graphene structure that forms flake-graphite-like morphologies [19]. This configuration reduces specific surface area and minimizes irreversible lithium consumption while decreasing surface film resistance after lithiation processes [19]. Tin(II) sulfide demonstrates exceptional promise for sodium-ion battery applications through combined conversion and alloying reaction mechanisms [21] [43]. Mechanical milling synthesis produces tin(II) sulfide-carbon nanocomposites with crystallized nanoparticles approximately 15 nanometers in size uniformly dispersed within conductive carbon matrices [21]. Sulfur-deficient tin(II) sulfide thin films prepared through aerosol-assisted chemical vapor deposition exhibit remarkable sodium-ion storage capacity without requiring nanostructured carbon supports [43]. These microrod structures with 92-nanometer average crystallite size and 800-nanometer film thickness demonstrate first reduction capacities of 1084 milliampere-hours per gram at 150 milliamperes per gram [43]. The cycling performance of sulfur-deficient tin(II) sulfide anodes maintains 638 milliampere-hours per gram reduction capacity and 593 milliampere-hours per gram oxidation capacity at the 50th cycle [43]. Characterization studies confirm reversible conversion reactions producing tin followed by alloying with sodium during reduction, with both processes demonstrating reversibility during oxidation cycles [43]. Ex-situ X-ray diffraction analysis confirms sequential conversion and alloying-dealloying reaction mechanisms during sodium uptake and extraction cycles in tin(II) sulfide-carbon electrodes [21]. The superior electrochemical performance is attributed to small crystalline sizes facilitating electrochemical utilization and carbon coating maintaining structural integrity during cycling [21]. Layered tin sulfide structures have attracted significant interest as high-capacity anode materials due to their unique properties and advantages for both lithium-ion and sodium-ion battery systems [22]. The development of innovative strategies including material structure design optimization and theoretical analysis provides pathways for enhanced electrochemical performance in next-generation battery technologies [22]. Tin(II) sulfide exhibits exceptional thermoelectric properties due to its favorable combination of relatively high Seebeck coefficient and low thermal conductivity characteristics [24] [25]. The orthorhombic crystal structure contributes to excellent thermoelectric performance through multiple valence band activation and anharmonic bonding effects that reduce lattice thermal conductivity [27] [28]. The intrinsic thermoelectric properties of tin(II) sulfide demonstrate remarkable potential for energy conversion applications across low and moderate temperature ranges [27]. Computational studies using density functional theory predict dimensionless figure of merit values exceeding 1.0 at 873 Kelvin with high device figures of merit above 0.57 from 300 to 873 Kelvin, projecting conversion efficiencies approaching 10.4% [27]. Recent experimental breakthroughs have achieved dimensionless figure of merit values approaching 1.0 at 300 Kelvin through quadruple-band synglisis engineering [28]. This approach involves promoting convergence of energy and momentum across four valence bands, facilitated by introducing tin vacancies and selenium alloying in tin(II) sulfide crystals [28]. The resulting materials demonstrate average dimensionless figure of merit values of approximately 1.3 from 300 to 773 Kelvin [28]. The enhanced thermoelectric performance is attributed to multiple valence bands that can be activated through hole doping by positioning the Fermi level deep within the valence band structure [27]. This activation enables several Fermi pockets to produce enhanced Seebeck coefficients and high power factors approaching 30 microwatts per centimeter per square Kelvin at 300 Kelvin [27]. The thermal conductivity of tin(II) sulfide ranges from 0.65 to 0.85 watts per meter per Kelvin at 873 Kelvin, attributed to anharmonic and anisotropic bonding characteristics [27]. Chemical precipitation synthesis methods have achieved extremely low thermal conductivity values of 0.29 watts per meter per Kelvin at 848 Kelvin, representing one of the lowest thermal conductivities reported for thermoelectric materials [26] [42]. Mechanical alloying followed by spark plasma sintering produces tin(II) sulfide compounds and solid solutions with anisotropic thermoelectric performance [31]. These materials exhibit higher power factors and thermal conductivity along directions perpendicular to the sintering pressure compared to parallel orientations [31]. Selenium incorporation reduces thermal conductivity to 0.36 watts per meter per Kelvin at 823 Kelvin for tin sulfide-selenide compositions [31]. The optimization of tin(II) sulfide thermoelectric performance has been achieved through systematic compositional engineering and structural modifications [25] [29]. Thin film fabrication techniques enable precise control over material properties and demonstrate substantial improvements in thermoelectric characteristics through processing parameter optimization [25]. Selenium alloying in tin(II) sulfide systems produces solid solutions with enhanced electrical conductivity due to increased carrier concentrations [31]. The formation of these solid solutions substantially improves electrical transport properties while maintaining low thermal conductivity characteristics essential for high thermoelectric performance [31]. Experimental cooling device demonstrations have achieved maximum temperature differences of 48.4 Kelvin at 353 Kelvin, with conversion efficiencies reaching approximately 6.5% [28]. These results indicate significant potential for practical thermoelectric cooling and waste heat recovery applications using earth-abundant tin(II) sulfide materials [28]. Tin(II) sulfide and related tin sulfide compounds demonstrate significant efficacy as photocatalysts for degrading organic pollutants in wastewater treatment applications [32] [34]. The materials exhibit favorable bandgap properties, high surface areas, and anionic characteristics that contribute to efficient photocatalytic performance under visible light irradiation [34]. Two-dimensional tin disulfide nanostructures synthesized through hydrothermal methods achieve remarkable degradation efficiencies of 94% for Rhodamine B and 99.6% for Methyl Violet within 25 minutes under visible light illumination [34]. These peony flower-like structures composed of two-dimensional nanosheets exhibit enhanced light absorption ranges extending into the visible region through nitrogen incorporation [32]. The photocatalytic degradation follows pseudo-first-order kinetics with rate constants determined using the Langmuir-Hinshelwood model [34]. The superior performance is attributed to effective separation of photoinduced charge carriers, enhanced light absorption characteristics, and high surface area properties of approximately 56 square meters per gram [34]. Copper tin sulfide/graphitic carbon nitride heterojunction composites have demonstrated exceptional degradation efficiency of 95.6% for methyl orange dye under visible light illumination for 120 minutes [33] [35]. The optimal composition containing 50% weight/weight copper tin sulfide exhibits rate constants 3.28 times higher than pristine copper tin sulfide and 8 times higher than pristine carbon nitride [33]. The formation of p-n heterojunctions between copper tin sulfide and graphitic carbon nitride creates internal electric fields that promote directional flow of photoinduced electrons and holes [33] [35]. This configuration effectively prevents charge carrier recombination while extending light absorption ranges due to optimized bandgap characteristics [33]. The mechanism involves electron migration from copper tin sulfide conduction bands toward carbon nitride conduction bands, while photoinduced holes migrate from carbon nitride valence bands toward copper tin sulfide valence bands [33]. Active species trapping experiments confirm that holes and superoxide radicals serve as primary reactive species responsible for methyl orange degradation [33]. Tin disulfide/nickel-cobalt layered double hydroxide nanocomposites exhibit excellent photodegradation capabilities for thiamethoxam insecticide with efficiency exceeding 80% under optimized conditions [37]. The incorporation of nickel-cobalt layered double hydroxides with tin disulfide facilitates charge delocalization, leading to increased photocatalytic activity and reduced electron-hole recombination rates [37]. Reusability studies demonstrate excellent stability of tin(II) sulfide-based photocatalysts over multiple degradation cycles [33] [37]. X-ray photoelectron spectroscopy analysis before and after photodegradation processes indicates high stability of the photocatalyst materials without significant structural degradation [34]. The tin disulfide/nickel-cobalt layered double hydroxide nanocomposite maintains photocatalytic efficiency of 83.6% in the fifth reuse cycle, demonstrating practical viability for wastewater treatment applications [37]. These materials also show excellent photodegradation performance for various emerging organic pollutants with efficiencies exceeding 80% under optimized operational conditions [37]. Synchrotron X-ray diffraction has emerged as the definitive technique for resolving the complex crystallographic structures of tin(II) sulfide polymorphs. The high-intensity, monochromatic X-ray beams generated by synchrotron sources enable precise determination of lattice parameters, space groups, and atomic positions with unprecedented accuracy [1] [2]. The ground-state orthorhombic α-SnS phase crystallizes in the Pnma space group (No. 62) with lattice parameters a = 4.33 Å, b = 11.18 Å, and c = 3.98 Å, yielding a unit cell volume of 192.6 ų and a calculated density of 5.08 g/cm³ [3] [4]. This structure exhibits a layered configuration analogous to black phosphorus, featuring three-coordinate tin and sulfur centers with pronounced anisotropy along the crystallographic axes [4]. A metastable cubic polymorph, designated π-SnS, has been identified through synchrotron diffraction studies with space group P213 (No. 198) and lattice constant a = 11.59-11.60 Å [1] [2]. This large unit cell contains 64 atoms and exhibits properties distinct from previously reported zinc blende structures. The π-SnS phase demonstrates enhanced stability compared to hypothetical zinc blende configurations, which theoretical studies indicate are dynamically unstable [5]. High-temperature synchrotron measurements reveal a second-order phase transition at 905 K, leading to the formation of β-SnS with space group Cmcm (No. 63) [5] [4]. This high-temperature phase represents a low-lying saddle point on the potential energy surface, connecting equivalent distorted Pnma minima through thermal activation. Variable-temperature diffraction studies have also identified a low-temperature tetragonal γ-SnS phase (space group I4̄) that forms below 170 K in related tin-containing compounds [6]. The accuracy of synchrotron diffraction measurements enables detection of subtle structural variations, including lattice parameter changes as small as 0.007 Å and phase transitions occurring over narrow temperature ranges [1] [2]. These capabilities prove essential for understanding the relationship between crystal structure and electronic properties in tin(II) sulfide systems. Defect engineering has emerged as a critical strategy for manipulating the electronic and optical properties of tin(II) sulfide nanostructures. The formation and control of point defects, particularly sulfur and tin vacancies, significantly influence charge carrier concentrations, mobility, and recombination dynamics [7] [8]. Sulfur vacancies (VS) represent the most prevalent intrinsic defects in SnS, with formation energies of approximately 1.8 eV under sulfur-poor conditions [7] [8]. These defects act as deep donors with electronic levels positioned 0.5-0.6 eV below the conduction band minimum, contributing to n-type conductivity when present in significant concentrations [7] [8]. The VS defects exhibit charge states ranging from neutral to +2, with the doubly ionized state being thermodynamically favored under p-type conditions [7]. Tin vacancies (VSn) function as shallow acceptors with formation energies of 2.1 eV, creating electronic levels approximately 0.1 eV above the valence band maximum [7] [8]. These defects maintain charge states from neutral to -2, with the doubly ionized state predominating under n-type conditions. The relatively low formation energy of VSn defects explains the intrinsic p-type nature of most SnS samples [7] [8]. Computational studies predict that extrinsic defects, particularly transition metal substitutions such as iron, cobalt, and molybdenum on tin sites, can severely limit carrier lifetimes through deep trap state formation [8]. Iron substitution (FeSn) introduces trap levels with formation energies of 2.3 eV, while cobalt (CoSn) and molybdenum (MoSn) substitutions create even deeper states with formation energies exceeding 2.5 eV [8]. Experimental manipulation of defect concentrations has been achieved through controlled synthesis conditions. Sulfur-rich growth environments significantly reduce VS concentrations, leading to carrier lifetime improvements from sub-100 ps to over 3 ns [8]. High-purity precursors with transition metal impurities below parts-per-billion levels prove essential for achieving optimal electronic properties [8]. Vacancy engineering in two-dimensional SnS systems reveals additional complexity due to quantum confinement effects. Neighboring sulfur vacancy pairs (VS-VS) create hybridized defect states distributed between 0.2-0.7 eV below the conduction band edge, significantly increasing the density of gap states compared to isolated vacancies [9]. These vacancy clusters contribute approximately 60% of the total defect-related density of states despite representing only 10% of the total defect concentration [9]. Quantum confinement effects in tin(II) sulfide nanostructures lead to dramatic modifications of the electronic band structure, enabling precise control over band gaps, effective masses, and optical properties. The anisotropic nature of SnS crystal structure results in direction-dependent confinement effects that differentiate it from conventional isotropic quantum dots [10] [11]. Bulk SnS exhibits an indirect band gap of 1.27 eV with two distinct valleys along the armchair (Γ-X) and zigzag (Γ-Y) directions, separated by approximately 0.2 eV [10] [11]. This intrinsic valley splitting originates from the anisotropic crystal structure and provides the foundation for quantum confinement engineering. Monolayer SnS demonstrates a substantial band gap expansion to 1.96 eV, representing a 54% increase compared to bulk material [11]. This enhancement occurs through weakening of interlayer van der Waals interactions and reduced band dispersion. The quantum confinement effect exhibits an unusual odd-even behavior, where odd-numbered layers show larger band gaps than even-numbered layers due to spin-orbit coupling and symmetry considerations [11]. Ultrasmall SnS quantum dots with average diameters of 1.25 nm exhibit band gaps of 2.67 eV, corresponding to strong quantum confinement with the dot size significantly smaller than the exciton Bohr radius of 4.3 nm [10]. The two-valley structure persists in quantum dots, with valley splitting maintained at approximately 0.21 eV, enabling excitation-dependent photoluminescence arising from the non-degenerate valleys [10]. Theoretical calculations predict that effective masses increase with quantum confinement, with monolayer SnS showing electron effective masses of 0.31 m₀ and hole effective masses of 0.25 m₀ compared to bulk values of 0.20 m₀ and 0.16 m₀ respectively [11]. This mass enhancement contributes to the observed band gap widening through increased kinetic energy contributions. The quantum confinement effect enables band gap engineering over a wide range, from 1.27 eV in bulk to 2.67 eV in ultrasmall quantum dots [10] [11]. This tunability, combined with the preservation of valley structure, makes SnS nanostructures promising for applications in optoelectronics, quantum devices, and photocatalysis where precise band gap control is essential. The layered crystal structure of tin(II) sulfide gives rise to highly anisotropic charge transport properties, with carrier mobility and electrical conductivity varying dramatically along different crystallographic directions. This anisotropy stems from the pronounced differences in bonding strength and electronic coupling between intralayer and interlayer pathways [12] [13]. Charge transport along the armchair direction (x-axis) exhibits the highest mobility values, with electron mobilities reaching 500-1000 cm²/V·s and hole mobilities of 400-800 cm²/V·s [14] [15]. This preferential transport direction corresponds to the strongest covalent bonding within the puckered layers and the smallest effective masses of 0.20 m₀ for electrons and 0.16 m₀ for holes [14]. Transport along the zigzag direction (y-axis) shows reduced mobility values of 300-600 cm²/V·s for electrons and 200-400 cm²/V·s for holes, reflecting larger effective masses of 0.35 m₀ and 0.25 m₀ respectively [14] [15]. The anisotropy ratio between armchair and zigzag directions typically ranges from 1.6 to 2.5, depending on temperature and doping conditions [14]. Out-of-plane transport (z-axis) exhibits severely limited mobility values of 10-50 cm²/V·s for electrons and 5-20 cm²/V·s for holes due to weak van der Waals interlayer coupling [13] [16]. The effective masses along this direction increase to approximately 2.0 m₀, resulting in anisotropy ratios exceeding 50:1 compared to in-plane transport [13]. Deformation potential calculations reveal direction-dependent scattering mechanisms, with acoustic phonon scattering dominating along high-mobility directions [14] [15]. The deformation potential constants vary from 3.5 eV along the armchair direction to 8.2 eV for out-of-plane transport, explaining the observed mobility anisotropy [14]. Temperature-dependent transport measurements demonstrate that anisotropy persists across a wide temperature range, with the ratio between armchair and zigzag mobility remaining approximately constant from 77 K to 400 K [13] [17]. This stability indicates that the anisotropy originates from intrinsic structural properties rather than thermally activated processes. Carrier concentration anisotropy also influences transport properties, with hole concentrations typically higher along the armchair direction due to preferential defect formation and doping efficiency [17] [18]. The combination of mobility and carrier concentration anisotropy results in electrical conductivity ratios exceeding 100:1 between optimal and limiting transport directions [12] [13]. Irritant
Compound Chemical Formula Key Characteristics Tin(IV) oxide SnO₂ A more stable oxide form of tin; used in ceramics and electronics. Lead(II) sulfide PbS A semiconductor with similar properties but higher toxicity. Cadmium telluride CdTe Used in solar cells; has toxic elements unlike Tin(II) sulfide. Zinc sulfide ZnS Exhibits luminescent properties; less effective as a solar absorber compared to SnS. Chemical Vapor Deposition (CVD) Techniques for Phase-Controlled Growth
Parameter SnS Growth SnS2 Growth Sulfur Temp. 200°C 300–400°C Tin Temp. 850°C 700°C Carrier Gas Ar (100 sccm) Ar (150 sccm) Phase Purity Orthorhombic (α-SnS) Hexagonal (2H-SnS2) Liquid-Phase Exfoliation of Herzenbergite for 2D Atomic Crystals
Wet Chemical Synthesis Routes Using Novel Precursor Complexes
Thermal Evaporation Processes for Thin-Film Fabrication
Solvothermal Methods for Anisotropic Nanoparticle Growth
Sonochemical Approaches for Quantum Dot Synthesis
Precursor Sonication Time Product Bandgap (eV) Application SnCl2 + TAA 60 min QDs (3.5–7 nm) 2.7 Photocatalysis SnCl2 + Na2S2O3 120 min Nanorods 1.5 Photovoltaics Compositional Control and Performance Optimization
Parameter Stoichiometric Tin(II) Sulfide Sulfur-Rich Composition Sulfur-Deficient Composition Carrier Density Change Baseline Drastic Increase Minimal Change Morphology Dense Structure Rough, Porous Rough, Porous Hole Mobility High Reduced Reduced Solar Cell Suitability Optimal Suboptimal Suboptimal Device Architecture and Performance Metrics
Photoelectrochemical Water Splitting for Hydrogen Generation
Heterojunction Architectures for Enhanced Performance
Photocatalytic Hydrogen Generation Performance
Material System Hydrogen Production Rate Quantum Efficiency Enhancement Factor Pristine Tin Disulfide 846 μmol/0.1g (4h) - 1.0× 2.5% Nickel-Tin Disulfide 1429.2 μmol/0.1g (4h) 2.32% 1.6× Tin(II) Sulfide/Zinc Indium Sulfide Enhanced Performance - Significant Lithium-Ion and Sodium-Ion Battery Electrode Development
Lithium-Ion Battery Applications
Sodium-Ion Battery Performance
Battery System Theoretical Capacity Achieved Capacity Cycling Performance Lithium-Ion (Encapsulated) High 1462 mAh/g (200 cycles) Exceptional Stability Sodium-Ion (Sulfur-Deficient) 847 mAh/g (Theoretical) 638 mAh/g (50 cycles) Good Retention Tin(II) Sulfide-Carbon Variable 568 mAh/g (80 cycles) 97.8% Retention Mechanistic Understanding and Optimization
Thermoelectric Energy Conversion Efficiency Optimization
Fundamental Thermoelectric Properties
Thermal Conductivity Optimization
Synthesis Method Thermal Conductivity (W/m·K) Temperature (K) Dimensionless Figure of Merit Chemical Precipitation 0.29 848 0.41 Spark Plasma Sintering 0.36 823 0.64 Quadruple-Band Engineering Variable 300-773 ~1.3 (average) Computational Prediction 0.65-0.85 873 >1.0 Performance Enhancement Strategies
Photocatalytic Degradation of Environmental Pollutants
Photodegradation Performance and Mechanisms
Heterojunction Engineering for Enhanced Activity
Photocatalyst System Target Pollutant Degradation Efficiency Time (minutes) Light Source Tin Disulfide Nanosheets Rhodamine B 94% 25 Visible Light Tin Disulfide Nanosheets Methyl Violet 99.6% 25 Visible Light Copper Tin Sulfide/Carbon Nitride Methyl Orange 95.6% 120 Visible Light Tin Disulfide/Nickel-Cobalt Thiamethoxam >80% Variable Optimized Conditions Stability and Reusability Characteristics
Defect Engineering in Vacancy-Rich SnS Nanoplatforms
Electronic Band Structure Modulation via Quantum Confinement
Anisotropic Charge Transport Properties in Layered Systems
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 45 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 30 of 75 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Other CAS
Wikipedia
General Manufacturing Information
Dates